FR901465

Beschreibung

isolated from Pseudomonas; structure in first source

Eigenschaften

CAS-Nummer |

146478-73-1 |

|---|---|

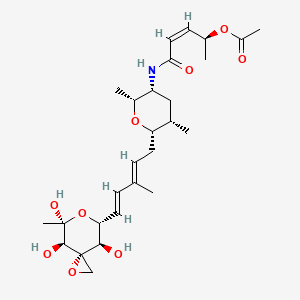

Molekularformel |

C27H41NO9 |

Molekulargewicht |

523.6 g/mol |

IUPAC-Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-dimethyl-6-[(2E,4E)-3-methyl-5-[(3R,4R,5S,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26-,27+/m0/s1 |

InChI-Schlüssel |

DQTXAXNYLWRTPB-NTVXLVODSA-N |

Isomerische SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CO3)[C@H]([C@](O2)(C)O)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Kanonische SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FR 901465; FR 901465; FR 901465; WB 2663C. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Clamp: A Technical Guide to the Mechanism of Action of FR901465

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 is a potent natural product that, along with its close analogs FR901464 and pladienolides, constitutes a class of powerful anti-tumor agents. The core mechanism of action for these compounds lies in the direct inhibition of the spliceosome, the cellular machinery responsible for pre-messenger RNA (pre-mRNA) splicing. By targeting a key component of the U2 small nuclear ribonucleoprotein (snRNP), the SF3b complex, this compound and its congeners effectively stall spliceosome assembly at a critical early stage. This disruption of pre-mRNA processing triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of the Spliceosome

The primary molecular target of this compound is the splicing factor 3b (SF3b) complex , a core component of the U2 snRNP. The U2 snRNP plays a pivotal role in the early stages of spliceosome assembly by recognizing and binding to the branch point sequence (BPS) within the intron of a pre-mRNA molecule.

This compound and its analogs act as molecular clamps, binding to a pocket on the SF3b complex. This binding event induces a conformational change in SF3b that prevents the stable association of the U2 snRNP with the pre-mRNA branch point. Consequently, the spliceosome assembly process is halted at the A complex stage, preventing the subsequent catalytic steps of splicing. This leads to an accumulation of unspliced pre-mRNA transcripts within the cell.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated splicing inhibition.

Quantitative Data: Cytotoxicity of this compound and Analogs

While specific IC50 values for this compound are not extensively reported in publicly available literature, the cytotoxic activities of its close and structurally similar analogs, FR901464, Spliceostatin A, and Pladienolide B, have been well-characterized across a range of cancer cell lines. These compounds exhibit potent anti-proliferative effects at nanomolar concentrations.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| FR901464 | HCT116 | Colorectal Carcinoma | 0.31 | [1] |

| DLD1 | Colorectal Adenocarcinoma | 0.71 | [1] | |

| Human Fibroblasts | Normal | 0.18 | [1] | |

| MCF7 | Breast Adenocarcinoma | 1.8 | [2] | |

| A549 | Lung Carcinoma | 1.3 | [2] | |

| P388 | Murine Leukemia | 3.3 | [2] | |

| Spliceostatin A | CWR22Rv1 | Prostate Carcinoma | 0.6 | [3] |

| Normal B Lymphocytes | Normal | 12.1 | [3] | |

| Normal T Lymphocytes | Normal | 61.7 | [3] | |

| Pladienolide B | HEL | Erythroleukemia | 1.5 | [4] |

| K562 | Chronic Myelogenous Leukemia | 25 | [4] | |

| Gastric Cancer Cell Lines (Mean) | Gastric Cancer | 1.6 (range: 0.6-4.0) | [5][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

Workflow Diagram:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Splicing Assay

This assay directly assesses the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Workflow Diagram:

Caption: Workflow for an in vitro pre-mRNA splicing assay.

Detailed Methodology:

-

Preparation of Radiolabeled Pre-mRNA Substrate: A model pre-mRNA substrate (e.g., containing an intron from the adenovirus major late or β-globin gene) is transcribed in vitro in the presence of [α-³²P]UTP to generate a radiolabeled transcript. The transcript is then purified.[7][8]

-

Preparation of HeLa Nuclear Extract: Nuclear extracts are prepared from HeLa cells as they contain all the necessary factors for in vitro splicing. This involves cell lysis, isolation of nuclei, and extraction of nuclear proteins.[7][9][10]

-

Splicing Reaction: The splicing reaction is assembled in a final volume of 25 µL containing:

-

HeLa nuclear extract (typically 40-60% of the final volume)

-

³²P-labeled pre-mRNA substrate (~10 fmol)

-

ATP (1 mM)

-

MgCl₂ (3 mM)

-

Creatine phosphate (20 mM)

-

Varying concentrations of this compound or a vehicle control (DMSO)

-

-

Incubation: The reaction mixture is incubated at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).

-

RNA Extraction: The reaction is stopped, and the RNA is extracted using a phenol:chloroform extraction followed by ethanol precipitation.

-

Gel Electrophoresis: The purified RNA is resolved on a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 8 M urea).

-

Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The different RNA species (pre-mRNA, splicing intermediates like the lariat-intron, and the spliced mRNA product) are visualized as distinct bands. The intensity of these bands is quantified to determine the efficiency of splicing and the inhibitory effect of this compound.[11][12]

Spliceosome Assembly Assay (Native Gel Electrophoresis)

This assay is used to visualize the different spliceosomal complexes and to determine at which stage this compound stalls their assembly.

Workflow Diagram:

Caption: Workflow for a native gel electrophoresis spliceosome assembly assay.

Detailed Methodology:

-

Splicing Reaction Setup: Splicing reactions are set up as described for the in vitro splicing assay, using a ³²P-labeled pre-mRNA substrate and HeLa nuclear extract.

-

Incubation with Inhibitor: The reactions are incubated with this compound or a vehicle control at 30°C for various time points.

-

Stopping Complex Formation: At each time point, an aliquot of the reaction is taken, and heparin is added to a final concentration of 0.5 mg/mL to prevent further assembly of spliceosomal complexes.

-

Native Gel Electrophoresis: The samples are loaded onto a native agarose or polyacrylamide gel (e.g., 2% agarose or 4% acrylamide) and subjected to electrophoresis at 4°C.

-

Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The different spliceosomal complexes (E, A, B, and C) migrate at different rates and are visualized as distinct bands. The accumulation of the A complex and the absence of the B and C complexes in the presence of this compound demonstrate the stage of inhibition.[13][14]

Conclusion

This compound is a highly potent anti-tumor agent that exerts its cytotoxic effects through a well-defined mechanism of action: the inhibition of pre-mRNA splicing. By targeting the SF3b complex of the spliceosome, this compound and its analogs effectively halt spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs and subsequent cell cycle arrest and apoptosis. The detailed understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a solid foundation for the further development and optimization of spliceosome inhibitors as a promising class of cancer therapeutics. The quantitative data for its analogs underscore the high potency of this class of compounds. Further research to obtain specific quantitative data for this compound will be valuable for its clinical development.

References

- 1. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing - CSHL Scientific Digital Repository [repository.cshl.edu]

- 10. med.upenn.edu [med.upenn.edu]

- 11. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Origin of FR901465: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of FR901465, a novel antitumor agent. The information is curated to serve as a valuable resource for professionals in the fields of oncology research and pharmaceutical development.

Executive Summary

This compound is a natural product with significant antitumor properties, discovered as part of a screening program for novel anticancer agents. Isolated from a bacterial fermentation broth, it represents a class of compounds that modulate pre-mRNA splicing, a critical process in gene expression. This guide details the initial discovery and isolation of this compound, its producing microorganism, its biological activities, and the elucidation of its mechanism of action as a potent inhibitor of the spliceosome.

Discovery and Origin

This compound, along with its structurally related congeners FR901463 and FR901464, was first reported in 1996 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] These novel antitumor substances were isolated from the fermentation broth of a bacterium identified as Pseudomonas sp. No. 2663.[1] The discovery was the result of a screening program aimed at identifying microbial products that could enhance the transcriptional activity of the SV40 DNA virus promoter.[1]

Table 1: Discovery and Origin of this compound

| Attribute | Description |

| Compound Name | This compound |

| Year of Discovery | 1996 |

| Discovering Institution | Fujisawa Pharmaceutical Co., Ltd., Ibaraki, Japan |

| Producing Organism | Pseudomonas sp. No. 2663 |

| Source of Isolation | Fermentation Broth |

Biological Activity

This compound and its analogs have demonstrated potent antitumor activities in both in vitro and in vivo models. The initial studies revealed that these compounds could prolong the life of mice bearing murine ascitic tumors and inhibit the growth of human solid tumors.[2]

In Vitro Antitumor Activity

While specific IC50 values for this compound are not as widely reported as for its analog FR901464, the family of compounds exhibits potent cytotoxicity against a range of cancer cell lines. For instance, FR901464 has been shown to have IC50 values in the sub-nanomolar to low nanomolar range against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of the Related Compound FR901464

| Cell Line | Cancer Type | IC50 (ng/mL) |

| DLD1 | Colorectal Cancer | < 1 |

| HCT116 | Colorectal Cancer | < 1 |

| RKO | Colorectal Cancer | < 1 |

| Human Fibroblasts | Normal | < 1 |

Data from a study on FR901464, a closely related analog of this compound.[3]

In Vivo Antitumor Activity

In vivo studies in mice demonstrated the antitumor efficacy of this class of compounds. In a P388 leukemia model, treatment with this compound resulted in a T/C (treated vs. control) value of 127%, indicating a significant increase in lifespan.[2] The related compound, FR901464, also showed significant inhibition of tumor growth in xenograft models of human lung adenocarcinoma (A549) and murine solid tumors (Colon 38 carcinoma and Meth A fibrosarcoma).[2]

Table 3: In Vivo Antitumor Activity of FR Compounds

| Compound | Tumor Model | Parameter | Value |

| FR901463 | P388 Leukemia | T/C (%) | 160 |

| FR901464 | P388 Leukemia | T/C (%) | 145 |

| This compound | P388 Leukemia | T/C (%) | 127 |

| FR901464 | A549 Lung Adenocarcinoma | Tumor Growth Inhibition | Effective |

| FR901464 | Colon 38 Carcinoma | Tumor Growth Inhibition | Effective |

| FR901464 | Meth A Fibrosarcoma | Tumor Growth Inhibition | Effective |

Data from Nakajima et al., 1996.[2]

Mechanism of Action: Splicing Modulation

Initial investigations into the mechanism of action suggested that these compounds induce a dynamic change in chromatin structure.[2] Later, more detailed studies revealed that FR901464, and by extension this compound, are potent inhibitors of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing.

These compounds specifically target the SF3B1 (splicing factor 3b subunit 1) , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3] By binding to SF3B1, this compound and its analogs interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of this compound as a spliceosome inhibitor.

Experimental Protocols

Fermentation and Isolation Workflow

The production of this compound involves the fermentation of Pseudomonas sp. No. 2663, followed by a multi-step isolation and purification process.

Caption: General workflow for the fermentation and isolation of this compound.

Detailed Steps (Inferred):

-

Fermentation: Pseudomonas sp. No. 2663 is cultured in a suitable nutrient medium under controlled conditions (temperature, pH, aeration) to promote the production of the target compounds.

-

Extraction: The culture broth is harvested, and the active compounds are extracted from the broth using organic solvents.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves adsorption chromatography on resins like Diaion HP-20, followed by silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate the individual compounds FR901463, FR901464, and this compound.

In Vitro Cytotoxicity Assay Protocol

The antitumor activity of this compound against various cancer cell lines is typically assessed using a standard cytotoxicity assay, such as the MTT or SRB assay.

General Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added to each well. The formazan product is then solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Antitumor Assay Protocol (Xenograft Model)

The in vivo efficacy of this compound is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

General Protocol:

-

Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered to the treatment group via a specific route (e.g., intraperitoneal or intravenous) at various doses for a defined period.

-

Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

-

Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight changes and survival are also monitored.

Conclusion

This compound is a pioneering natural product that has significantly advanced our understanding of the spliceosome as a therapeutic target in oncology. Its discovery has paved the way for the development of a new class of anticancer agents that modulate pre-mRNA splicing. This technical guide provides a foundational understanding of the discovery, origin, and mechanism of action of this compound, offering valuable insights for researchers and drug development professionals working to develop novel cancer therapies.

References

- 1. New antitumor substances, FR901463, FR901464 and this compound. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antitumor substances, FR901463, FR901464 and this compound. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

FR901465: A Potent Inhibitor of the SF3b Splicing Factor Complex

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FR901465 is a natural product that has garnered significant attention in the fields of cancer biology and RNA research due to its potent and specific inhibition of the pre-mRNA splicing machinery. This document provides a comprehensive technical overview of this compound, focusing on its molecular target, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and drug development efforts centered on this compound and its analogs.

The Molecular Target of this compound: The SF3b Complex

Extensive research has unequivocally identified the splicing factor 3b (SF3b) complex as the direct molecular target of this compound and its structurally related analogs, such as spliceostatin A and pladienolide B.[1][2][3] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a pivotal role in the early stages of spliceosome assembly.

Specifically, this compound and its analogs bind to the SF3B1 subunit of the SF3b complex.[1][4] Cryo-electron microscopy studies have revealed that these inhibitors occupy the branch point adenosine-binding pocket of SF3B1, thereby sterically hindering the recognition of the branch point sequence in the pre-mRNA.[5] Some evidence also suggests an interaction with PHF5A, another protein within the SF3b complex.[4] This targeted interaction is the basis for the potent anti-splicing and anti-proliferative activities of this compound.

Mechanism of Action: Arrest of Spliceosome Assembly

This compound exerts its inhibitory effect by stalling the spliceosome assembly pathway at an early stage. By binding to SF3B1, the compound prevents the stable association of the U2 snRNP with the pre-mRNA branch point sequence. This leads to the accumulation of the pre-spliceosomal "A complex" and prevents the transition to the subsequent "B complex".[6][7] The consequence of this stalled assembly is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced pre-mRNAs within the nucleus.[6] This disruption of normal gene expression is a key contributor to the compound's potent cytotoxicity against cancer cells.

Figure 1. Mechanism of this compound action on the spliceosome assembly pathway.

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound and its analogs from various studies.

Table 1: In Vitro Splicing Inhibition

| Compound | Pre-mRNA Substrate | Assay System | IC50 | Reference |

| FR901464 | Not Specified | HeLa Nuclear Extract | 0.05 µM | [8] |

| Spliceostatin A | Not Specified | HeLa Nuclear Extract | 0.01 µM | [9] |

| Pladienolide B | Synthetic pre-mRNA | HeLa Nuclear Extract | 0.1 µM | [10] |

| Herboxidiene | Synthetic pre-mRNA | HeLa Nuclear Extract | 0.1 µM | [10] |

Table 2: Antiproliferative Activity (IC50 Values)

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| FR901464 | DLD1 | Colorectal Carcinoma | 0.71 ng/mL (~1.2 nM) | [1] |

| FR901464 | HCT116 | Colorectal Carcinoma | 0.31 ng/mL (~0.5 nM) | [1] |

| FR901464 | Human Fibroblasts | Normal | 0.18 ng/mL (~0.3 nM) | [1] |

| Meayamycin D | Various | Cancer | Comparable to Meayamycin A | [5] |

| Pladienolide B | Gastric Cancer Cells | Gastric Cancer | 1.6 - 4.9 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Figure 2. Workflow for the in vitro splicing assay.

Materials:

-

HeLa cell nuclear extract (commercially available or prepared in-house)

-

Radiolabeled pre-mRNA substrate (e.g., 32P-labeled adenovirus major late (AdML) or β-globin pre-mRNA)

-

This compound or other test compounds dissolved in DMSO

-

Splicing reaction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 3 mM MgCl2, 0.5 mM ATP, 20 mM creatine phosphate, 50 µg/mL tRNA)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

-

TBE buffer

Procedure:

-

Assemble the splicing reaction on ice by combining the HeLa nuclear extract, splicing reaction buffer, and radiolabeled pre-mRNA.

-

Add this compound or vehicle control (DMSO) to the desired final concentration.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by adding proteinase K and incubating at 37°C for 15 minutes.

-

Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the RNA pellet in loading buffer (e.g., formamide with tracking dyes).

-

Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing polyacrylamide gel.

-

Dry the gel and visualize the radiolabeled RNA bands by autoradiography.

-

Quantify the band intensities to determine the percentage of splicing inhibition. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the formation of mature mRNA.[6][9]

SF3B1 Immunoprecipitation/Pull-down Assay

This assay is used to confirm the physical interaction between this compound (or its biotinylated analog) and the SF3B1 protein.

Figure 3. Workflow for a pull-down assay to detect this compound-SF3B1 interaction.

Materials:

-

HeLa or other suitable cells

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Biotinylated this compound analog

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-SF3B1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Lyse cells in lysis buffer and clarify the lysate by centrifugation.

-

Incubate the cell lysate with the biotinylated this compound analog for 1-2 hours at 4°C.

-

Add streptavidin-conjugated beads and incubate for an additional hour to capture the biotinylated compound and any interacting proteins.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-SF3B1 antibody to detect the presence of SF3B1 in the pull-down fraction.

Cellular Splicing Reporter Assay

This assay measures the effect of this compound on splicing in a cellular context using a plasmid-based reporter system.

Figure 4. Workflow for a cellular splicing reporter assay.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Splicing reporter plasmid (e.g., a minigene construct with two exons flanking an intron, often driving the expression of a fluorescent protein or luciferase upon correct splicing)

-

Transfection reagent

-

This compound or other test compounds

-

RNA isolation kit

-

Reverse transcriptase

-

PCR reagents (including primers specific for the spliced and unspliced reporter transcripts)

-

Agarose gel and electrophoresis system

Procedure:

-

Transfect the chosen cell line with the splicing reporter plasmid.

-

Allow the cells to express the reporter for 24-48 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 4-24 hours).

-

Isolate total RNA from the cells.

-

Perform reverse transcription to generate cDNA.

-

Amplify the reporter transcripts using PCR with primers that can distinguish between the spliced and unspliced isoforms.

-

Separate the PCR products on an agarose gel.

-

Quantify the band intensities of the spliced and unspliced products to determine the splicing efficiency and the effect of the compound.

Conclusion

This compound is a powerful tool for studying the mechanism of pre-mRNA splicing and serves as a promising lead compound for the development of novel anticancer therapeutics. Its specific targeting of the SF3b complex provides a clear mechanism of action, and the well-established experimental protocols described herein offer a robust framework for further investigation into its biological activities and for the screening and characterization of new splicing modulators. The quantitative data consistently demonstrate the high potency of this compound and its analogs, underscoring the therapeutic potential of targeting the spliceosome in cancer and other diseases characterized by aberrant splicing.

References

- 1. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

FR901465: An In-depth Technical Guide on its Effects on pre-mRNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 and its structural analogs are potent natural product inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By targeting the SF3B1 (Splicing Factor 3b Subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP), these compounds induce widespread disruption of mRNA maturation, leading to cell cycle arrest, apoptosis, and potent antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. While much of the detailed quantitative data comes from its close and more extensively studied analogs, FR901464 and Spliceostatin A, the information presented here is considered highly representative of this compound's activity due to their shared pharmacophore.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its biological effects by directly binding to the SF3B1 protein, a core component of the spliceosome's U2 snRNP. This interaction inhibits the splicing process at an early stage.[1] The spliceosome is a dynamic molecular machine that removes non-coding introns from pre-mRNA and ligates the coding exons to produce mature mRNA.

The binding of this compound to SF3B1 is thought to lock the spliceosome in an inactive conformation, preventing the stable association of the U2 snRNP with the branch point sequence (BPS) of the pre-mRNA.[2] This stalls spliceosome assembly at the A complex, leading to an accumulation of unspliced pre-mRNA transcripts.[3] This disruption of splicing has several downstream consequences:

-

Modulation of Alternative Splicing: Inhibition of SF3B1 can alter the splicing patterns of numerous genes, leading to the production of aberrant protein isoforms or the degradation of transcripts through nonsense-mediated decay.

-

Cell Cycle Arrest: The disruption of the splicing of key cell cycle regulators leads to arrest at the G1 and G2/M phases of the cell cycle.[4]

-

Induction of Apoptosis: Altered splicing of anti-apoptotic proteins, such as MCL-1 and BCL2L1, sensitizes cancer cells to programmed cell death.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and its close analogs, FR901464 and Spliceostatin A.

| Compound | Assay | Cell Line / System | IC50 / GI50 / T/C Value | Reference |

| This compound | Antitumor Activity | P388 Leukemia (in vivo) | T/C = 127% | [4] |

| FR901464 | Antitumor Activity | P388 Leukemia (in vivo) | T/C = 145% | [4] |

| Antitumor Activity | A549 Lung Adenocarcinoma (in vivo) | Effective Dose Range | [4] | |

| Cytotoxicity | HCT116 | 0.31 ng/mL | [5] | |

| Cytotoxicity | DLD1 | 0.71 ng/mL | [5] | |

| Cytotoxicity | Human Fibroblasts | 0.18 ng/mL | [5] | |

| In Vitro Splicing Inhibition | HeLa Nuclear Extract | ~0.05 µM | [6][7] | |

| Spliceostatin A | In Vitro Splicing Inhibition | HeLa Nuclear Extract | 0.01 µM | [6] |

| Cytotoxicity | Multiple Cancer Lines | 0.6 to 3.4 nM | [6] |

Experimental Protocols

In Vitro Splicing Assay

This assay is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

-

This compound (or analog) dissolved in DMSO

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel

Procedure:

-

Thaw HeLa nuclear extract on ice.

-

Set up splicing reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

-

12.5 µL HeLa nuclear extract

-

1 µL 32P-labeled pre-mRNA (~20 fmol)

-

2.5 µL 10x splicing buffer

-

This compound at desired concentrations (or DMSO for control)

-

Nuclease-free water to 25 µL

-

-

Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

-

Stop the reactions by adding 150 µL of proteinase K buffer and 10 µg of proteinase K.

-

Incubate at 37°C for 30 minutes to digest proteins.

-

Extract RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the RNA pellet in formamide loading dye.

-

Analyze the splicing products (pre-mRNA, mRNA, lariat intermediate, and free lariat) by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Quantify the band intensities to determine the percentage of splicing inhibition.

Analysis of Spliceosome Assembly by Native Gel Electrophoresis

This method is used to visualize the effect of this compound on the assembly of spliceosome complexes.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate

-

This compound (or analog) dissolved in DMSO

-

Splicing reaction buffer

-

Native agarose or polyacrylamide gel

-

Gel loading buffer (with or without heparin)

Procedure:

-

Set up splicing reactions as described in the in vitro splicing assay protocol.

-

Incubate reactions at 30°C for a specified time to allow for spliceosome complex formation (e.g., 30 minutes).

-

Add native gel loading buffer. Heparin can be included to dissociate non-specific RNA-protein interactions.

-

Load the samples onto a native agarose or polyacrylamide gel.

-

Perform electrophoresis at 4°C to separate the different spliceosome complexes (H, E, A, B, and C complexes).

-

Dry the gel and visualize the radiolabeled complexes by autoradiography.

-

Observe the accumulation of the A complex and the reduction of later complexes in the presence of this compound.[10][11]

RT-qPCR to Analyze Alternative Splicing

This technique quantifies changes in the abundance of specific splice variants in cells treated with this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix

-

Primers specific for different splice isoforms of a target gene (e.g., MCL-1, BCL2L1)

Procedure:

-

Culture cancer cells to the desired confluency.

-

Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers that specifically amplify the different splice variants of the target gene.

-

Analyze the qPCR data to determine the relative expression levels of each splice isoform. A common method is the ΔΔCt method, normalizing to a housekeeping gene.

-

Calculate the ratio of the different splice variants to assess the effect of this compound on alternative splicing.

Visualizations of Pathways and Workflows

Signaling Pathways Modulated by this compound

The inhibition of pre-mRNA splicing by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Caption: this compound inhibits SF3B1, leading to splicing aberrations and downstream effects.

Experimental Workflow for In Vitro Splicing Assay

The following diagram illustrates the key steps in performing an in vitro splicing assay to assess the effect of this compound.

Caption: Workflow for assessing this compound's effect on in vitro pre-mRNA splicing.

Logical Relationship of Spliceosome Inhibition

This diagram illustrates the logical sequence of events from this compound binding to the spliceosome to the ultimate cellular outcomes.

Caption: Logical flow from this compound binding to cellular consequences.

Conclusion and Future Directions

This compound and its analogs represent a powerful class of molecules for both basic research into the mechanisms of pre-mRNA splicing and for the development of novel anticancer therapeutics. Their potent and specific inhibition of SF3B1 provides a unique tool to dissect the intricate process of spliceosome assembly and function. The downstream consequences of this inhibition, including the induction of cell cycle arrest and apoptosis, highlight the dependence of cancer cells on a properly functioning splicing machinery.

Future research in this area will likely focus on several key aspects:

-

Elucidating the full spectrum of splicing events affected by this compound to identify key vulnerabilities in cancer cells.

-

Developing more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties for clinical applications.

-

Investigating mechanisms of resistance to SF3B1 inhibitors to devise strategies to overcome them.

-

Exploring combination therapies where this compound or its derivatives can be used to sensitize cancer cells to other therapeutic agents.

The continued study of this compound and related compounds holds great promise for advancing our understanding of fundamental cellular processes and for the development of new and effective cancer treatments.

References

- 1. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New antitumor substances, FR901463, FR901464 and this compound. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing - CSHL Scientific Digital Repository [repository.cshl.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on FR901465: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 is a naturally occurring antitumor agent with potent activity against a range of cancer cell lines. Isolated from the fermentation broth of Pseudomonas sp. No. 2663, this complex molecule has garnered significant interest in the field of oncology and drug discovery.[1][2][3] Its primary mechanism of action involves the modulation of pre-mRNA splicing through the inhibition of the spliceosome, a critical cellular machinery for gene expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with the molecular formula C27H41NO9 and a molecular weight of 523.623 g/mol .[1] The chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H41NO9 | [1] |

| Molecular Weight | 523.623 g/mol | [1] |

| CAS Number | 146478-73-1 | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

Biological Activity and Antitumor Efficacy

This compound has demonstrated significant antitumor activity in both in vitro and in vivo models.[2][3]

In Vitro Activity

This compound exhibits potent cytotoxic effects against various murine and human tumor cell lines.[3]

In Vivo Activity

In murine tumor models, this compound has shown the ability to prolong the life of mice bearing P388 leukemia.[2] It also inhibits the growth of A549 human lung adenocarcinoma solid tumors in mice.[2]

Table 2: In Vivo Antitumor Activity of this compound against P388 Leukemia

| Compound | T/C Value (%) | Reference |

| This compound | 127 | [2] |

*T/C value represents the ratio of the median survival time of the treated group to that of the control group, expressed as a percentage.

Mechanism of Action: Splicing Modulation

The primary mechanism of action of this compound is the inhibition of pre-mRNA splicing.[1] It targets the SF3B complex, a core component of the spliceosome.[4][5] The spliceosome is a large ribonucleoprotein complex responsible for the removal of introns from pre-mRNA, a crucial step in the maturation of messenger RNA (mRNA).

By binding to the SF3B1 subunit of the SF3B complex, this compound interferes with the early stages of spliceosome assembly and can also affect later events, including exon ligation.[4][6] This disruption of splicing leads to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells. The proposed mechanism suggests that this compound may induce dynamic changes in chromatin structure, contributing to its potent antitumor activity.[2]

While the direct downstream signaling consequences of this compound-mediated splicing modulation are still under investigation, it is known that aberrant splicing can impact numerous cellular pathways, including those critical for cancer cell survival and proliferation, such as the Wnt signaling pathway. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in many cancers.[7]

Experimental Protocols

The following are summaries of the experimental protocols used in the initial characterization of this compound, based on the work of Nakajima et al. (1996).

Isolation and Purification of this compound

-

Producing Organism: Pseudomonas sp. No. 2663.[3]

-

Fermentation: The bacterium is cultured in a suitable fermentation medium.

-

Extraction: The culture broth is harvested, and the active compounds are extracted from the mycelium using a solvent such as acetone.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Adsorption chromatography on Diaion HP-20.

-

Silica gel column chromatography.

-

High-performance liquid chromatography (HPLC) to yield the pure compound.

-

In Vivo Antitumor Assay (P388 Leukemia Model)

-

Animal Model: CDF1 mice.

-

Tumor Inoculation: Mice are inoculated intraperitoneally with P388 leukemia cells.

-

Treatment: this compound is administered intravenously or intraperitoneally for a specified number of days starting one day after tumor inoculation.

-

Endpoint: The median survival time of the treated and control groups is determined, and the T/C value is calculated to assess the efficacy of the compound.

Conclusion and Future Directions

This compound is a potent antitumor agent with a unique mechanism of action involving the modulation of pre-mRNA splicing. Its ability to target the SF3B complex makes it a valuable tool for studying the role of splicing in cancer and a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound-induced splicing alterations and to explore its therapeutic potential in a broader range of malignancies. The development of synthetic analogs and structure-activity relationship studies will also be crucial for optimizing its pharmacological properties and advancing it towards clinical applications.

References

- 1. This compound |CAS:146478-73-1 Probechem Biochemicals [probechem.com]

- 2. New antitumor substances, FR901463, FR901464 and this compound. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antitumor substances, FR901463, FR901464 and this compound. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Biological Activity of FR901465 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of pre-mRNA splicing, essential for the maturation of the vast majority of human mRNAs, presents a compelling target for therapeutic intervention, particularly in oncology. The spliceosome, the complex molecular machinery responsible for splicing, is frequently dysregulated in cancer, leading to aberrant protein production that can drive tumor growth and survival. Among the most promising agents targeting the spliceosome are the natural product FR901465 and its synthetic analogs. These molecules exhibit potent and selective anti-tumor activity by directly inhibiting the SF3b subunit of the U2 snRNP, a critical component of the spliceosome. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in their mechanism of action.

Quantitative Biological Activity

This compound and its derivatives have demonstrated remarkable potency against a wide range of cancer cell lines. Their anti-proliferative activity is typically measured by GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. The following tables summarize the reported biological activities of this compound and some of its key analogs.

Table 1: Anti-proliferative Activity of FR901464 and its Natural Analogs

| Compound | Cell Line | Assay Type | Reported Value (nM) |

| FR901463 | P388 leukemia | In vivo (T/C%) | 160% |

| FR901464 | P388 leukemia | In vivo (T/C%) | 145% |

| This compound | P388 leukemia | In vivo (T/C%) | 127% |

| FR901464 | MCF-7 (Breast) | IC₅₀ | 1.8 |

| FR901464 | A549 (Lung) | IC₅₀ | 1.3 |

| FR901464 | HCT116 (Colon) | IC₅₀ | 0.61 |

| FR901464 | SW480 (Colon) | IC₅₀ | 1.0 |

| FR901464 | P388 (Leukemia) | IC₅₀ | 3.3 |

T/C % refers to the treated vs. control tumor volume percentage, where a higher value indicates greater anti-tumor activity. Data compiled from Nakajima et al., 1996.[1]

Table 2: Anti-proliferative Activity of Meayamycin and its Analogs

| Compound | Cell Line | Assay Type | Reported Value (nM) |

| Meayamycin | MCF-7 (Breast) | GI₅₀ | picomolar range |

| Meayamycin | MDA-MB-231 (Breast) | GI₅₀ | picomolar range |

| Meayamycin | HCT-116 (Colon) | GI₅₀ | Sub-nanomolar |

| Meayamycin | PC-3 (Prostate) | GI₅₀ | Sub-nanomolar |

| Meayamycin B | ALL cell lines | IC₅₀ | 0.07 - 0.16 |

| Meayamycin B | AML cell lines | IC₅₀ | 0.07 - 0.16 |

| Meayamycin B | Primary ALL samples | LC₅₀ | 0.42 |

| Meayamycin B | Primary AML samples | LC₅₀ | 0.43 |

Data compiled from studies on meayamycin's potent activity, including against multidrug-resistant cells.[2][3][4]

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs exert their cytotoxic effects by directly binding to the SF3B1 subunit of the spliceosome.[5] This interaction stalls the spliceosome at an early stage of assembly, preventing the completion of the splicing reaction. The accumulation of unspliced or mis-spliced pre-mRNAs triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.[5]

References

- 1. New antitumor substances, FR901463, FR901464 and this compound. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]

FR901465 in Cancer Research: A Technical Guide to a Potent Spliceosome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 and its analogues represent a promising class of anti-cancer agents that function as potent and specific inhibitors of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), these compounds induce widespread splicing alterations, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound and its analogues in the context of cancer research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively study and potentially exploit this unique class of anti-cancer compounds.

Mechanism of Action: Targeting the Spliceosome

This compound and its related compounds, including FR901463, FR901464, and the semi-synthetic derivative Spliceostatin A, exert their anti-tumor effects by directly binding to the SF3B1 protein, a core component of the U2 snRNP within the spliceosome.[1][2] This interaction is non-covalent and highly specific, leading to the destabilization of the pre-mRNA's interaction with the spliceosome.[3] The binding of these inhibitors is thought to interfere with a critical conformational change in SF3B1 that is necessary for the progression of the splicing process.[4][5] This disruption of the spliceosome's function leads to a global modulation of pre-mRNA splicing, resulting in the accumulation of unspliced or aberrantly spliced mRNA transcripts.[2][6] Consequently, this leads to the downregulation of key cancer-related genes and the induction of cell cycle arrest and apoptosis.[7][8]

dot

Caption: Mechanism of action of this compound on the spliceosome.

Signaling Pathways Affected by this compound

The inhibition of SF3B1 by this compound triggers a cascade of downstream signaling events, ultimately contributing to its anti-cancer activity. Two key pathways that are significantly impacted are the MYC and NF-κB signaling pathways.

-

MYC Stabilization: Mutations in SF3B1, the target of this compound, have been shown to promote the decay of transcripts for the protein phosphatase 2A (PP2A) subunit PPP2R5A.[9][10] This leads to increased phosphorylation of the oncoprotein c-MYC at serine 62, a modification that enhances its stability and oncogenic activity.[10] By inhibiting the function of both wild-type and mutant SF3B1, this compound can indirectly lead to the destabilization of c-MYC, a critical driver of proliferation in many cancers.

-

NF-κB Pathway Activation: Aberrant splicing of MAP3K7, a key regulator of the NF-κB pathway, has been observed in cells with SF3B1 mutations.[11] This can lead to the activation of NF-κB signaling, which is involved in inflammation, cell survival, and proliferation.[11] The impact of this compound on this pathway is complex and may be context-dependent, but modulation of NF-κB signaling is a likely consequence of its spliceosome-inhibitory activity.

dot

Caption: Signaling pathways affected by this compound-mediated SF3B1 inhibition.

Preclinical Data

In Vitro Cytotoxicity

FR901464, a close analogue of this compound, has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, with IC50 values typically in the sub-nanomolar to low nanomolar range.

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| DLD1 | Colorectal Cancer | 0.71 | [7] |

| HCT116 | Colorectal Cancer | 0.31 | [7] |

| RKO | Colorectal Cancer | <1 | [7] |

| Human Fibroblasts | Normal Tissue | 0.18 | [7] |

| K562 (SF3B1 WT) | Leukemia | >10 nM | [3] |

| K562 (SF3B1 K700E) | Leukemia | <1 nM | [3] |

Table 1: In Vitro Cytotoxicity of FR901464

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of FR901464 and its more recent analogue, H3B-8800.

| Compound | Cancer Model | Dosing | Outcome | Reference |

| FR901464 | RKO (Colorectal) Xenograft | 0.75 mg/kg, i.p. | Significant tumor growth inhibition, but with severe toxicity | [7] |

| H3B-8800 | K562 (SF3B1 WT) Xenograft | 8 mg/kg, oral, daily | Slowed tumor growth | [3] |

| H3B-8800 | K562 (SF3B1 K700E) Xenograft | 8 mg/kg, oral, daily | Complete abrogation of tumor growth | [3] |

| H3B-8800 | SRSF2-mutant CMML PDX | Not specified | Substantial reduction of leukemic burden | [12] |

Table 2: In Vivo Efficacy of FR901464 and H3B-8800

Clinical Data

The clinical development of direct this compound analogues has been challenging. A phase 1 trial of E7107, a derivative of the related natural product pladienolide B, was conducted in patients with advanced solid tumors.

| Parameter | Value | Reference |

| Trial Identifier | NCT00499499 | [1] |

| Phase | 1 | [1] |

| Patient Population | Advanced or metastatic solid tumors | [1] |

| Maximum Tolerated Dose (MTD) | 4.3 mg/m² (intravenous, days 1 and 8 every 21 days) | [1] |

| Dose-Limiting Toxicities (DLTs) | Diarrhea, vomiting, dehydration, myocardial infarction | [1] |

| Pharmacokinetics | Rapid distribution, moderate elimination half-life (6-13 h), high clearance | [1] |

| Best Response | Stable disease in 8 patients | [1] |

| Reason for Discontinuation | Two cases of vision loss | [1] |

Table 3: Summary of Phase 1 Clinical Trial of E7107

More recently, H3B-8800, an orally bioavailable SF3B1 modulator, has entered clinical trials for patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[2][12]

Experimental Protocols

In Vitro Cell Viability Assay

dot

Caption: Workflow for in vitro cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against SF3B1, c-MYC, phospho-p65 (for NF-κB activation), or β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

dot

Caption: Workflow for an in vivo xenograft tumor model.

Protocol:

-

Cell Preparation: Culture colorectal cancer cells (e.g., RKO) and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[13]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer FR901464 (e.g., 0.5-0.75 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.[7]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound and its analogues are powerful tools for cancer research, offering a unique mechanism of action by targeting the spliceosome. Their potent in vitro and in vivo anti-tumor activity, particularly in cancers with spliceosome mutations, highlights their therapeutic potential. However, the clinical development of these compounds has been hampered by toxicity concerns. Future research should focus on developing analogues with an improved therapeutic window, identifying predictive biomarkers of response, and exploring combination therapies to enhance efficacy and mitigate resistance. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this exciting class of anti-cancer agents.

References

- 1. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutations in the RNA Splicing Factor SF3B1 Promote Tumorigenesis through MYC Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutations in the RNA splicing factor SF3B1 promote tumorigenesis through MYC stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutant SF3B1 promotes AKT- and NF-κB–driven mammary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Establishing metastatic patient-derived xenograft model for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

FR901465: A Potent Modulator of Pre-mRNA Splicing for Molecular Biology Research and Drug Development

An In-depth Technical Guide

Introduction

FR901465 is a natural product first isolated from the fermentation broth of Pseudomonas sp. No. 2663 and initially identified, along with its analogs FR901463 and FR901464, for its antitumor properties.[1] Subsequent research has elucidated its precise mechanism of action, establishing it as a highly potent and specific inhibitor of the spliceosome, a critical cellular machine for eukaryotic gene expression. This activity has positioned this compound and its derivatives, such as Spliceostatin A, as invaluable tools for molecular biologists and a focal point for cancer therapeutic development.[2][3]

The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core protein component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[2][3][4] By binding to SF3B1, this compound effectively stalls spliceosome assembly, leading to widespread alterations in pre-messenger RNA (pre-mRNA) splicing.[4][5] This guide provides a comprehensive overview of this compound's mechanism, its applications as a research tool, quantitative data on its activity, and detailed protocols for its use in a laboratory setting.

Mechanism of Action: Targeting the Spliceosome Core

Pre-mRNA splicing is the process by which non-coding introns are removed and coding exons are joined to form mature messenger RNA (mRNA). This process is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. A key early step is the recognition of the intron's branch point sequence by the U2 snRNP, which contains the SF3b complex, of which SF3B1 is the largest subunit.[3]

This compound and its analogs exert their effects by directly binding to the SF3B1 protein.[4][6][7] This interaction interferes with the stable association of the U2 snRNP with the pre-mRNA branch point, effectively halting spliceosome assembly at an early stage (the A complex).[4][5] The consequence of this inhibition is not a complete shutdown of splicing, but rather a global modulation that leads to massive aberrant splicing events. The most predominant of these events is exon skipping, though other errors like intron retention and the use of cryptic splice sites also occur.[8] This disruption of the normal splicing fidelity of critical genes, particularly those involved in cell cycle control and apoptosis, is believed to be the primary driver of the compound's potent cytotoxic effects.[4]

Data Presentation: Cytotoxicity

This compound and its related compounds exhibit potent cytotoxic activity against a wide range of cancer cell lines, typically in the low nanomolar to picomolar range. The tables below summarize reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Table 1: Cytotoxicity of FR901464 (a close analog of this compound)

| Compound | Cell Line Type | Reported IC50 / GI50 | Reference |

| FR901464 | Colorectal Cancer (CRC) | < 1 ng/mL | [2] |

| FR901464 | SF3B1-mutated Cancer Cells | < 1 ng/mL | [2] |

| FR901464 | Human Fibroblasts | < 1 ng/mL | [2] |

| Meayamycin (FR901464 analog) | MCF-7 (Breast Cancer) | ~20 pM | [5] |

Note: Data for this compound itself is less commonly published than for its more studied analog, FR901464, and its derivative, Spliceostatin A. Their activities are generally considered comparable.

Experimental Protocols

This compound is a powerful tool for studying splicing. Below are foundational protocols for its application in a cell biology context.

Protocol 1: General Cell Treatment for Splicing Analysis

This protocol describes the treatment of adherent cell lines with this compound to induce splicing modulation for subsequent analysis by RT-PCR or RNA-Seq.

-

Preparation of Stock Solution:

-

Dissolve this compound in sterile DMSO to a stock concentration of 1 mM.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Cell Seeding:

-

Seed the cells of interest in an appropriate culture vessel (e.g., 6-well plate) at a density that will result in 60-70% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium. A typical concentration range to test for splicing modulation is 0.1 nM to 10 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration. A time course of 6 to 24 hours is common for observing splicing changes.

-

-

Harvesting for RNA Analysis:

-

After incubation, wash the cells once with cold PBS.

-

Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit) and proceed immediately to RNA isolation according to the manufacturer's protocol.

-

Protocol 2: Analysis of Alternative Splicing by RT-PCR

This protocol allows for the targeted analysis of a specific alternative splicing event induced by this compound.

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from this compound-treated and control cells (from Protocol 1) using a standard kit, ensuring high purity (A260/280 ratio of ~2.0).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

-

PCR Amplification:

-

Design PCR primers that flank the alternative exon of interest. The forward primer should be in the upstream constitutive exon, and the reverse primer in the downstream constitutive exon.

-

Perform PCR using the synthesized cDNA as a template. Use a high-fidelity polymerase and optimize the number of cycles to remain in the exponential phase of amplification.

-

PCR conditions (example): 95°C for 3 min; 25-30 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1 min); final extension at 72°C for 5 min.

-

-

Visualization and Analysis:

-

Resolve the PCR products on a 2-3% agarose gel.

-

The included isoform (longer product) and the skipped isoform (shorter product) should be visible as distinct bands.

-

Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the Percent Spliced In (PSI) or the ratio of isoforms between treated and control samples.

-

Protocol 3: Determining Cytotoxicity (IC50) using a Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow them to attach overnight.

-

-

Drug Addition:

-

Prepare a serial dilution of this compound in culture medium. A common range would be from 1 pM to 1 µM.

-

Add the drug dilutions to the appropriate wells. Include wells for vehicle control (DMSO) and no-cell blanks.

-

-

Incubation:

-

Incubate the plate for 72 hours under standard culture conditions.

-

-

Viability Measurement (e.g., using MTT or resazurin):

-

Add the viability reagent (e.g., 20 µL of MTT solution) to each well and incubate for 2-4 hours.

-

Add solubilization buffer (for MTT) and read the absorbance on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control (100% viability).

-

Plot the normalized viability versus the log of the drug concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

The antitumor effects of this compound are a direct consequence of the aberrant splicing it induces in genes that are central to key signaling pathways, particularly those controlling apoptosis and cell cycle progression. For example, inducing the alternative splicing of the anti-apoptotic gene MCL-1 can shift its output towards a pro-apoptotic isoform, contributing to cell death.[6] Similarly, altering the splicing of cell cycle regulators can lead to G1 and G2/M phase arrest.[1]

The following diagrams illustrate a typical experimental workflow for investigating this compound's effects and a conceptual model of its impact on cellular signaling.

Conclusion

This compound is a remarkably potent and specific inhibitor of the SF3B1 component of the spliceosome. Its ability to acutely and globally modulate pre-mRNA splicing makes it an indispensable chemical probe for dissecting the complexities of splicing regulation and its downstream consequences on cellular function. For researchers in cancer biology, it provides a powerful means to study vulnerabilities associated with the splicing machinery, particularly in malignancies characterized by mutations in splicing factors. The profound cytotoxicity driven by its mechanism of action continues to make this compound and its next-generation analogs promising candidates for novel anticancer therapeutics.

References

- 1. New antitumor substances, FR901463, FR901464 and this compound. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FR901465: In Vivo Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled from publicly available scientific literature. Specific in vivo dosage, administration, and formulation data for FR901465 are limited. The provided protocols are generalized templates for relevant in vivo models and should be adapted based on empirical dose-finding studies. All animal experiments should be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.

Introduction

This compound is a novel antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] Preclinical studies have demonstrated its potential as an anticancer agent. These application notes provide a summary of the available in vivo data and generalized protocols for its evaluation in murine tumor models.

In Vivo Efficacy of this compound

Limited in vivo efficacy data for this compound is available from a study conducted by the exploratory research laboratories at Fujisawa Pharmaceutical Co., Ltd. The study evaluated the antitumor activity of this compound in a murine ascitic tumor model (P388 leukemia) and a human solid tumor xenograft model (A549 lung adenocarcinoma).[1]

Table 1: Summary of In Vivo Efficacy Data for this compound

| Tumor Model | Animal Strain | Parameter Measured | Result | Specific Dosage and Administration |

| P388 leukemia | Mice | Increase in lifespan (T/C %) | 127% | Not specified. |

| A549 lung adenocarcinoma | Mice | Inhibition of tumor growth | Effective at "different dose ranges" | Not specified. |

T/C % = (Median survival time of treated group / Median survival time of control group) x 100. A T/C value of >125% is generally considered significant antitumor activity.